3-(2-Hydroxyethyl)oxolane-3-carboxylic acid
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Overview
Description
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by triflic acid (TfOH). This method is advantageous as it generates water as the only byproduct and tolerates various functional groups . The reaction conditions typically involve the use of triflic acid as a catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, tetrahydrofuran derivatives, and various substituted oxolane derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolines: These compounds share a similar ring structure but differ in the presence of a nitrogen atom in the ring.
Tetrahydrofuran: This compound has a similar ring structure but lacks the hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid is unique due to the presence of both the oxolane ring and the hydroxyethyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-3-1-7(6(9)10)2-4-11-5-7/h8H,1-5H2,(H,9,10) |
InChI Key |
QQULBQCQZSSCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCO)C(=O)O |
Origin of Product |
United States |
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